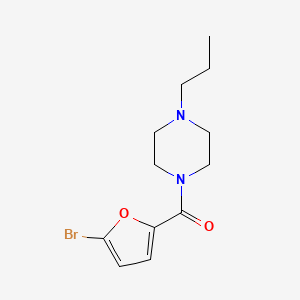
(5-BROMO-2-FURYL)(4-PROPYLPIPERAZINO)METHANONE
Descripción general
Descripción
(5-BROMO-2-FURYL)(4-PROPYLPIPERAZINO)METHANONE is a chemical compound that has garnered interest in various fields of research due to its unique structure and potential applications. This compound consists of a piperazine ring substituted with a 5-bromo-2-furoyl group and a propyl group, making it a versatile molecule for synthetic and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-BROMO-2-FURYL)(4-PROPYLPIPERAZINO)METHANONE typically involves the reaction of 5-bromo-2-furoyl chloride with 4-propylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
(5-BROMO-2-FURYL)(4-PROPYLPIPERAZINO)METHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the furoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted furoyl derivatives.
Aplicaciones Científicas De Investigación
(5-BROMO-2-FURYL)(4-PROPYLPIPERAZINO)METHANONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic effects, including anti-tumor and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (5-BROMO-2-FURYL)(4-PROPYLPIPERAZINO)METHANONE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biochemical and physiological outcomes.
Comparación Con Compuestos Similares
(5-BROMO-2-FURYL)(4-PROPYLPIPERAZINO)METHANONE can be compared with other similar compounds, such as:
- 1-(5-bromo-2-furoyl)piperidine
- 1-(5-bromo-2-furoyl)-3-methylpiperidine
- 1-(5-bromo-2-furoyl)pyrrolidine
These compounds share the 5-bromo-2-furoyl group but differ in the structure of the piperazine or piperidine ring
Conclusion
This compound is a versatile compound with significant potential in various fields of research. Its unique structure allows for diverse chemical reactions and applications, making it a valuable molecule for synthetic and medicinal chemistry. Further research is needed to fully understand its mechanism of action and explore its potential therapeutic benefits.
Propiedades
IUPAC Name |
(5-bromofuran-2-yl)-(4-propylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2/c1-2-5-14-6-8-15(9-7-14)12(16)10-3-4-11(13)17-10/h3-4H,2,5-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYYQJXNWDDLGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{4-[4-(3,4,5-TRIETHOXYBENZOYL)PIPERAZINO]PHENYL}-1-ETHANONE](/img/structure/B4179651.png)
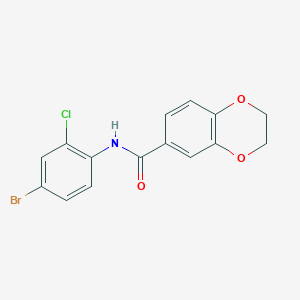
![5-methyl-N-[4-(morpholine-4-carbonyl)phenyl]furan-2-carboxamide](/img/structure/B4179667.png)
![3-methyl-N-[4-(piperidine-1-carbonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4179673.png)
![5-chloro-N-[1-(oxolan-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B4179681.png)
![5-METHYL-N-[1-(OXOLAN-2-YL)ETHYL]-12-OXAZOLE-3-CARBOXAMIDE](/img/structure/B4179687.png)
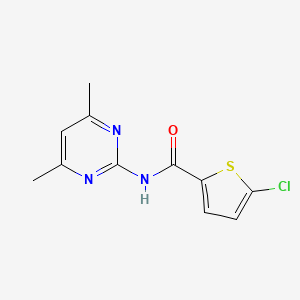
![N-[4-nitro-2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B4179698.png)
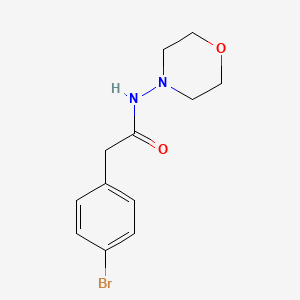
![1-{4-[(2,5-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-3-PHENYL-1-PROPANONE](/img/structure/B4179706.png)
![2-(4-bromo-2-chlorophenoxy)-N-[1-(oxolan-2-yl)ethyl]acetamide](/img/structure/B4179716.png)
![N-{4-[(ADAMANTAN-1-YL)SULFAMOYL]PHENYL}FURAN-2-CARBOXAMIDE](/img/structure/B4179731.png)
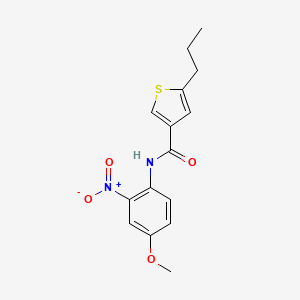
![N-[1-(4-pyridinyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4179754.png)
